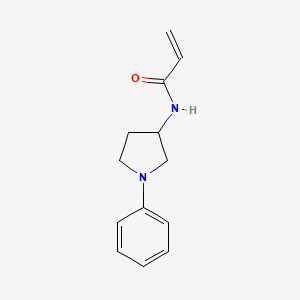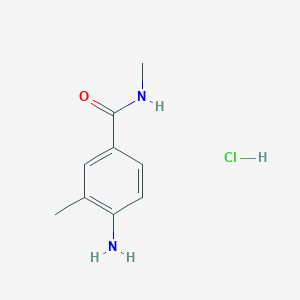
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea, also known as DMFU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMFU belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Compound Development
Research has shown that derivatives of furan, such as the one , are integral in synthesizing novel pyridine and naphthyridine derivatives. These compounds have been studied for their potential in various chemical reactions, showcasing the compound's utility in developing complex molecular structures through dimerization and coupling reactions (Abdelrazek et al., 2010).
Pharmacological Research Tools
In a different context, similar structures have been identified as nonpeptidic agonists of certain receptors, illustrating the compound's relevance in pharmacological research. For instance, a compound with a somewhat related structure was found to be a selective agonist for the urotensin-II receptor, highlighting its importance as a pharmacological tool and potential drug lead (Croston et al., 2002).
Bioconjugation and Amide Formation
The structural motifs present in 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea are also pertinent in studies related to bioconjugation and amide formation. Research into the mechanisms of amide bond formation in aqueous media has implications for bioconjugation techniques, which are crucial for drug development and molecular biology (Nakajima & Ikada, 1995).
Molecular Interaction and Stability Studies
Additionally, the compound's structural components facilitate the study of molecular interactions and stability, particularly in the context of polymer science and material chemistry. For example, studies on the hydrolytic stability of related polymeric materials provide insights into the design of more stable and efficient polymers for industrial and biomedical applications (Wetering et al., 1998).
properties
IUPAC Name |
1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-6-4-7-13(10-12)18-16(20)17-11-14(19(2)3)15-8-5-9-21-15/h4-10,14H,11H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTZQHKXFVXVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CO2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Chloro-acetylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B2955076.png)


![ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2955080.png)




![(E)-4-(Dimethylamino)-1-(2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)but-2-en-1-one](/img/structure/B2955089.png)
![2-Cyclopropyl-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2955091.png)
![ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2955092.png)
![2-Chloro-1-[(2R,3R)-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidin-1-yl]ethanone](/img/structure/B2955093.png)